![molecular formula C19H28O2 B13429964 (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione is a complex organic molecule It is a derivative of cyclopenta[a]phenanthrene, characterized by multiple chiral centers and a unique arrangement of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione typically involves multi-step organic synthesis. The process begins with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of methyl groups and the formation of the dione functional groups. Key steps include:
Cyclization reactions: to form the phenanthrene core.
Alkylation reactions: to introduce methyl groups.
Oxidation reactions: to form the dione groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, efficient purification techniques, and continuous flow reactors to ensure consistent quality and quantity.
化学反応の分析
Types of Reactions
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can modify the methyl groups or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
科学的研究の応用
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism of action of (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, triggering signaling cascades.
DNA/RNA: Potential interactions with genetic material, influencing gene expression.
類似化合物との比較
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione: can be compared with other similar compounds, such as:
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups and biological roles.
Steroids: Structurally related but with variations in functional groups and biological activity.
This compound’s uniqueness lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties.
特性
分子式 |
C19H28O2 |
|---|---|
分子量 |
291.40 g/mol |
IUPAC名 |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1/i7+1,11+1,13+1 |
InChIキー |
RAJWOBJTTGJROA-QCLIPLORSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[13CH2][13C](=O)[13CH2]4)C |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
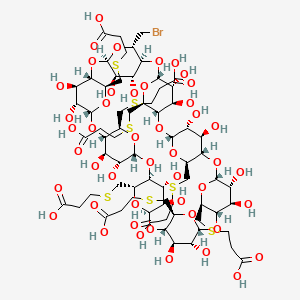
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
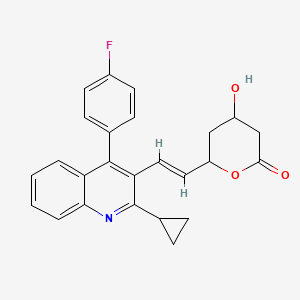

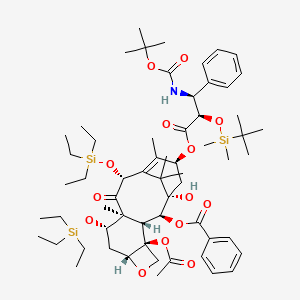
![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
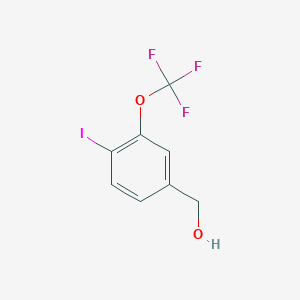
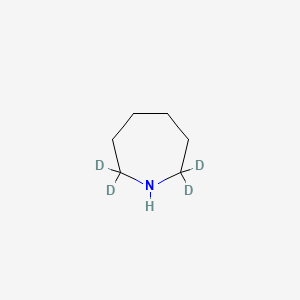
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
